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Abstract

SR-8993 is a novel, potent, and selective small-molecule agonist for the Nociceptin/Orphanin
FQ (N/OFQ) peptide receptor (NOP), a G protein-coupled receptor implicated in a wide range
of physiological and pathological processes. Developed through a collaboration between
scientists at the University of Miami and Scripps Research Institute, SR-8993 has emerged as
a promising therapeutic candidate for the treatment of alcohol use disorder (AUD) and post-
traumatic stress disorder (PTSD).[1][2] This technical guide provides a comprehensive
overview of the discovery, development, and preclinical pharmacology of SR-8993, with a focus
on its mechanism of action, in vivo efficacy, and detailed experimental protocols.

Discovery and Development History

The development of SR-8993 stemmed from research into the role of the NOP receptor in
addiction and anxiety-related behaviors. The NOP receptor, also known as the opioid receptor-
like 1 (ORL1) receptor, is a member of the opioid receptor family but does not bind traditional
opioids.[3] Its endogenous ligand, N/OFQ, was found to modulate stress and reward pathways,
suggesting that targeting the NOP receptor could be a viable therapeutic strategy for conditions
like AUD and PTSD.

Scientists at the University of Miami and Scripps Research Institute hypothesized that the
anxiety and relapse components of addiction might share neurochemical pathways with the
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anxiety experienced in PTSD.[2] This led to the development of SR-8993 as a potent and brain-
penetrant NOP receptor agonist, designed to be highly selective and avoid the narcotic and
addictive effects associated with classical opioid receptor agonists.[1][2]

Preclinical evaluation of SR-8993 was spearheaded by the laboratories of Dr. Annika Thorsell
at Linkodping University, focusing on its effects in models of alcohol use disorder, and Dr. Kerry
Ressler at Emory University, investigating its potential in models of PTSD.[1] These studies
have provided significant evidence for the therapeutic potential of SR-8993.

Mechanism of Action

SR-8993 exerts its pharmacological effects by acting as a potent agonist at the NOP receptor.
The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gai/o
proteins.[3][4] Activation of the NOP receptor by an agonist like SR-8993 initiates a signaling
cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular
cyclic AMP (cAMP) levels.[3] This signaling pathway is associated with the modulation of
various downstream cellular processes, including ion channel activity and neurotransmitter
release, ultimately influencing neuronal excitability and behavior.
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Figure 1: Simplified NOP Receptor Signaling Pathway.

Preclinical Pharmacology
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SR-8993 demonstrates high potency and selectivity for the NOP receptor over other opioid

receptors.

Parameter Receptor Value Reference

EC50 NOP Receptor 8.8 £1.38 nM [5]

EC50 p Opioid Receptor 4800 £ 3300 nM [5]

o > 10,000 nM
EC50 K Opioid Receptor ] [5]
(estimated)

Activity 0 Opioid Receptor No activity [5]

Pharmacokinetics

Pharmacokinetic studies in mice have shown that SR-8993 is brain-penetrant and has a
moderate half-life.

Parameter Species Value Reference

In vivo half-life Mouse 4.8 + 0.6 hours [5]

Brain/Plasma Ratio

Mouse 0.55 [5]
(2h post-1V)

Brain Concentration

] Mouse 660 £ 51 nM [5]
(10 mg/kg IP, 120 min)

In Vivo Efficacy

In preclinical models of alcohol use disorder, SR-8993 has been shown to reduce alcohol
consumption and relapse-like behaviors.[1]
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Effect of SR-8993

Model Species Reference
(1.0 mg/kg)
Home-cage limited ) Reduced alcohol
an Wistar Rat , [1]
access drinking intake

Operant responding

Wistar Rat Reduced responding [1]
for alcohol
Escalation of alcohol ] ]
) Wistar Rat Reduced escalation [1]
intake
Stress-induced )

Wistar Rat Attenuated relapse [1]
relapse
Cue-induced relapse Wistar Rat Attenuated relapse [1]

Acute alcohol
) i i Potently reversed
withdrawal-induced Wistar Rat ) [1]
. anxiety
anxiety

In a mouse model of PTSD, SR-8993 was found to impair the consolidation of fear memory,
suggesting its potential to prevent the development of PTSD-like symptoms.[2]

_ Effect of SR-8993 (3
Model Species Reference

mg/kg)

Cued-fear memory

o Mouse Impaired consolidation  [5]
consolidation
Locomotor activity Mouse No effect [5]
Anxiety-like behavior
. Mouse No effect [6]
(Open field)
Footshock reactivity Mouse No effect [5]

Experimental Protocols
Elevated Plus Maze (Anxiety-Like Behavior)
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This test is used to assess anxiety-like behavior in rodents based on their natural aversion to
open and elevated spaces.

e Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms
enclosed by high walls.

e Procedure:

o Animals are habituated to the testing room for at least one hour before the test.

o Each animal is placed in the center of the maze, facing an open arm.

o The animal is allowed to freely explore the maze for a 5-minute session.

o Behavior is recorded by an overhead video camera and analyzed using tracking software.
o Parameters Measured:

o Time spent in the open arms.

[¢]

Time spent in the closed arms.

[e]

Number of entries into the open arms.

Number of entries into the closed arms.

o

Total distance traveled.

[¢]

* Interpretation: Anxiolytic effects are indicated by an increase in the time spent and the
number of entries into the open arms.
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Figure 2: Workflow for the Elevated Plus Maze Test.

Operant Alcohol Self-Administration

This model assesses the reinforcing properties of alcohol and the motivation of animals to
consume it.

o Apparatus: Standard operant conditioning chambers equipped with two levers, a liquid
delivery system, and cue lights.

e Procedure:

o Training: Rats are trained to press a lever to receive a small amount of alcohol solution
(e.g., 10-20% ethanol). This often involves a "sucrose fading" procedure where the
concentration of sucrose in the solution is gradually decreased while the ethanol
concentration is increased.
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o Testing: Once stable responding is established, the effect of a compound like SR-8993 on
lever pressing for alcohol is assessed. This can be done under various reinforcement
schedules (e.qg., fixed ratio, progressive ratio).

e Parameters Measured:
o Number of active lever presses (for alcohol).
o Number of inactive lever presses (control).
o Amount of alcohol consumed.

 Interpretation: A decrease in active lever presses and alcohol consumption indicates a
reduction in the reinforcing effects of alcohol.

Contextual Fear Conditioning (PTSD Model)

This paradigm is used to study fear learning and memory, which are central to PTSD.

o Apparatus: A conditioning chamber with a grid floor capable of delivering a mild electric
footshock, and a distinct context (e.g., specific odor, lighting).

e Procedure:
o Habituation: The mouse is allowed to explore the conditioning chamber for a short period.

o Conditioning: The mouse receives one or more pairings of a neutral conditioned stimulus
(CS), such as a tone or light, with an aversive unconditioned stimulus (US), typically a mild
footshock. In contextual fear conditioning, the chamber itself serves as the conditioned
stimulus.

o Memory Test: At a later time (e.g., 24 or 48 hours), the mouse is returned to the
conditioning context (without the US), and its freezing behavior (a natural fear response) is
measured.

o Parameters Measured:

o Percentage of time spent freezing.
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« Interpretation: A reduction in freezing behavior during the memory test indicates an
impairment in the consolidation or retrieval of the fear memory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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